molecular formula C28H23N3O3S B2866803 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922596-78-9

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2866803
CAS No.: 922596-78-9
M. Wt: 481.57
InChI Key: WTQRTUMUBAUOQG-UHFFFAOYSA-N
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Description

N-(6-Ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at position 6 and a pyridin-3-ylmethyl moiety. The benzamide ring is further modified with a phenoxy group at position 2.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S/c1-2-33-24-14-15-25-26(17-24)35-28(30-25)31(19-20-7-6-16-29-18-20)27(32)21-10-12-23(13-11-21)34-22-8-4-3-5-9-22/h3-18H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQRTUMUBAUOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-6-ethoxybenzothiazole, which is then coupled with 4-phenoxybenzoic acid under specific conditions to form the intermediate product. This intermediate is further reacted with pyridin-3-ylmethyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purity of the final product is ensured through rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating inflammatory responses or bacterial growth .

Comparison with Similar Compounds

Structural Analogues in the Benzamide-Thiazole Class

Thiazole-Morpholine/Piperazine Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) share a benzamide-thiazole scaffold. Key differences include:

  • Substituents: These analogs lack the ethoxy and phenoxy groups present in the target compound but incorporate morpholine/piperazine moieties.
  • Spectral Data : Characterized via $ ^1H $-NMR (δ 7.5–8.2 ppm for aromatic protons), $ ^{13}C $-NMR, and HRMS .
  • Physical Properties : Melting points range from 180–220°C, higher than ethoxy-substituted analogs (e.g., 255.9°C for a related compound in ) .
Fluorinated Benzamide Derivatives ()

Compounds like 4-fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide (TOZ5) and 2-fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide (TOZ6) feature fluorine substituents and morpholine groups.

  • Synthesis Yields : TOZ6 has an 86% yield, higher than most fluorinated analogs (29–45%) .
  • Structural Confirmation : $ ^1H $-NMR confirms fluorine-induced deshielding (δ 7.8–8.3 ppm) .
Ethoxy-Substituted Analogs ()

A structurally similar compound, N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (7) , shares the ethoxybenzothiazole core.

  • Elemental Analysis : Calcd. C: 52.76%, H: 3.27%, N: 13.38%; Found: C: 52.98%, H: 3.48%, N: 13.74% .
  • IR Data : Peaks at 3336 cm$ ^{-1} $ (NH), 1680 cm$ ^{-1} $ (C=O) .
Table 1: Key Properties of Selected Analogs
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data Source
Target Compound (Hypothetical) 6-ethoxy, 4-phenoxy, pyridin-3-ylmethyl N/A N/A Inferred from analogs -
N-(6-Ethoxybenzo[d]thiazol-2-yl)-...acetamide (7) Ethoxy, sulfamoylphenyl 255.9 78 IR: 1680 cm$ ^{-1} $ (C=O)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Morpholinomethyl, pyridin-3-yl 210 N/A $ ^1H $-NMR: δ 7.5–8.2 ppm (Ar-H)
4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide (TOZ5) 4-fluoro, methoxy, morpholino N/A 45 $ ^1H $-NMR: δ 7.8–8.3 ppm (Ar-H)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-amino N/A N/A FT-IR: 1650 cm$ ^{-1} $ (C=O)

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